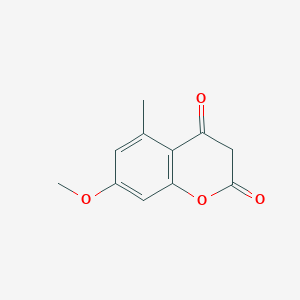
7-Methoxy-5-methyl-2H-1-benzopyran-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-5-methyl-2H-1-benzopyran-2,4(3H)-dione is a chemical compound belonging to the class of benzopyran derivatives. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-5-methyl-2H-1-benzopyran-2,4(3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Aldol Condensation: Using methoxy-substituted benzaldehyde and methyl ketone under basic conditions.
Cyclization: The intermediate product undergoes cyclization in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-5-methyl-2H-1-benzopyran-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to quinones using oxidizing agents like potassium permanganate.
Reduction: Reduction of the carbonyl groups to alcohols using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid catalysts for cyclization, base catalysts for condensation reactions.
Major Products
Oxidation Products: Quinones and related compounds.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted benzopyrans.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic applications in treating diseases related to oxidative stress and inflammation.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-5-methyl-2H-1-benzopyran-2,4(3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Inhibition of Enzymes: Blocking the activity of specific enzymes involved in oxidative stress.
Modulation of Receptors: Interacting with receptors to modulate cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A well-known benzopyran derivative with anticoagulant properties.
Flavonoids: A class of benzopyran derivatives with diverse biological activities.
Uniqueness
7-Methoxy-5-methyl-2H-1-benzopyran-2,4(3H)-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzopyran derivatives.
Properties
CAS No. |
61424-85-9 |
|---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
7-methoxy-5-methylchromene-2,4-dione |
InChI |
InChI=1S/C11H10O4/c1-6-3-7(14-2)4-9-11(6)8(12)5-10(13)15-9/h3-4H,5H2,1-2H3 |
InChI Key |
ZBLMGSIGXLJCOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)CC(=O)O2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















